PF-06282999 (CAS: 1435467-37-0) is an orally bioavailable, mechanism-based irreversible inactivator of the myeloperoxidase (MPO) enzyme. Structurally derived from the thiouracil class, it operates as a suicide substrate that covalently targets the MPO heme group, preventing the localized generation of hypochlorous acid and reactive oxidative species [1]. In procurement and material selection, PF-06282999 is highly valued for its exceptional target selectivity and optimized physicochemical properties, which favor renal clearance over hepatic metabolism[2]. This makes it a critical benchmark compound for industrial and academic research focused on cardiovascular remodeling, inflammatory disease modeling, and the development of next-generation, non-hepatotoxic peroxidase inhibitors.
Substituting PF-06282999 with generic thiouracils (such as propylthiouracil) or earlier-generation reversible MPO inhibitors introduces severe confounding variables in both pharmacokinetic and efficacy models. Historically, the thiouracil motif is prone to bioactivation in the liver, forming reactive species that cause idiosyncratic hepatotoxicity and broadly inhibit cytochrome P450 (CYP) enzymes [1]. Furthermore, generic baseline compounds often fail to distinguish between MPO and the closely related thyroid peroxidase (TPO), leading to off-target endocrine disruption during chronic dosing [2]. PF-06282999 was specifically engineered with optimized lipophilicity and topological polar surface area to resist metabolic turnover, ensuring that procurement of this exact compound provides a stable, non-toxic, and highly selective profile essential for reproducible in vivo cardiovascular and inflammatory studies[1].
PF-06282999 demonstrates profound mechanism-based selectivity for MPO over the closely related endocrine enzyme TPO. Kinetic assays reveal an MPO inactivation rate (kinact/KI) of 11,600 M-1s-1, whereas its activity against TPO is nearly undetectable (kinact/KI < 3 M-1s-1) [1]. This contrasts sharply with baseline thiouracils like propylthiouracil, which primarily target TPO.
| Evidence Dimension | Enzyme Inactivation Rate (kinact/KI) |
| Target Compound Data | MPO: 11,600 M-1s-1 |
| Comparator Or Baseline | TPO: < 3 M-1s-1 (Baseline thiouracils primarily inhibit TPO) |
| Quantified Difference | >3,800-fold kinetic selectivity for MPO over TPO |
| Conditions | In vitro kinetic inactivation assays |
Ensures that chronic in vivo dosing does not cause off-target thyroid disruption, a critical requirement for long-term cardiovascular modeling.
Unlike traditional thiouracil derivatives that undergo bioactivation into reactive, hepatotoxic species, PF-06282999 is highly resistant to metabolic turnover by liver microsomes and hepatocytes. It exhibits no significant inhibition of major cytochrome P450 (CYP) isoforms (IC50 > 100 μM) [1]. Consequently, 26-32% of the compound is excreted unchanged via renal clearance, bypassing the hepatic liabilities of generic analogs [1].
| Evidence Dimension | CYP450 Inhibition (IC50) |
| Target Compound Data | > 100 μM (No significant inhibition) |
| Comparator Or Baseline | Generic thiouracils (High CYP inhibition and reactive metabolite formation) |
| Quantified Difference | Complete bypass of CYP-mediated bioactivation |
| Conditions | In vitro human and animal liver microsome/hepatocyte assays |
Prevents idiosyncratic liver toxicity and drug-drug interactions, making it a superior precursor and reference standard in ADME/Tox screening.
PF-06282999 exhibits exceptional oral bioavailability across multiple preclinical species, achieving 100% in mice, 86% in rats, 75% in dogs, and 76% in monkeys at standard 3-5 mg/kg doses [1]. This robust pharmacokinetic profile eliminates the need for intravenous administration or complex formulations often required by earlier-generation or peptide-based peroxidase inhibitors.
| Evidence Dimension | Oral Bioavailability (PO) |
| Target Compound Data | 75% - 100% across mice, rats, dogs, and monkeys |
| Comparator Or Baseline | Peptide-based MPO inhibitors (Require IV/IP administration due to poor oral uptake) |
| Quantified Difference | Enables non-invasive oral dosing with high systemic exposure |
| Conditions | In vivo pharmacokinetic profiling (3-5 mg/kg PO dosing) |
Dramatically simplifies formulation and handling requirements for chronic in vivo efficacy studies.
In Ldlr-/- mouse models of atherosclerosis fed a Western diet, chronic oral administration of PF-06282999 (15 mg/kg BID) did not merely halt MPO activity, but actively remodeled plaque composition. Compared to vehicle-treated baselines, PF-06282999 reduced the necrotic core area by 37% and significantly increased stabilizing collagen content, despite no overall change in total lesion size[1].
| Evidence Dimension | Necrotic Core Area Reduction |
| Target Compound Data | 37% reduction |
| Comparator Or Baseline | Vehicle-treated baseline |
| Quantified Difference | 37% decrease in necrotic core size with increased collagen |
| Conditions | Ldlr-/- mice on Western diet, 15 mg/kg BID PO for 16 weeks |
Provides a validated, quantitative benchmark for researchers procuring compounds to study atherosclerotic plaque stabilization.
Due to its proven ability to reduce necrotic core size by 37% and increase collagen content in Ldlr-/- mice, PF-06282999 is the ideal reference compound for in vivo cardiovascular research. It allows researchers to isolate the effects of MPO inhibition on plaque vulnerability without confounding changes in total lesion size [1].
Because PF-06282999 successfully bypasses CYP450-mediated bioactivation and relies on renal clearance, it serves as a critical structural benchmark in medicinal chemistry. Procurement of this compound enables researchers to validate assays designed to screen out idiosyncratic hepatotoxicity in novel thiouracil-based drug candidates [2].
With cross-species oral bioavailability ranging from 75% to 100%, PF-06282999 is highly suited for long-term inflammatory disease models (e.g., atherosclerosis, heart failure) where daily intravenous dosing is impractical. Its high exposure ensures sustained MPO inhibition in whole blood and target tissues [3].